molecular formula C10H7ClN4O3 B11096914 5-[(4-Chlorophenyl)hydrazono]pyrimidine-2,4,6(1H,3H)-trione

5-[(4-Chlorophenyl)hydrazono]pyrimidine-2,4,6(1H,3H)-trione

Cat. No.: B11096914
M. Wt: 266.64 g/mol
InChI Key: WLCOGDPXTKQCFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(4-Chlorophenyl)hydrazono]pyrimidine-2,4,6(1H,3H)-trione is a pyrimidine-trione derivative characterized by a hydrazone-linked 4-chlorophenyl substituent at the 5-position of the pyrimidine ring. Its IUPAC name is 5-{[(4-chlorophenyl)amino]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione, with CAS RN 23872-55-1 and molecular formula C₁₁H₇ClN₄O₃ . The compound is synthesized via condensation reactions involving pyrimidine-trione precursors and 4-chlorophenylhydrazine, often purified through recrystallization or chromatography . It belongs to a broader class of pyrimidine-triones, which are explored for diverse biological activities, including enzyme inhibition, anticancer, and antimicrobial effects.

Properties

Molecular Formula

C10H7ClN4O3

Molecular Weight

266.64 g/mol

IUPAC Name

5-[(4-chlorophenyl)diazenyl]-6-hydroxy-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C10H7ClN4O3/c11-5-1-3-6(4-2-5)14-15-7-8(16)12-10(18)13-9(7)17/h1-4H,(H3,12,13,16,17,18)

InChI Key

WLCOGDPXTKQCFC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=NC2=C(NC(=O)NC2=O)O)Cl

Origin of Product

United States

Preparation Methods

Diazotization of 4-Chloroaniline

The synthesis begins with the diazotization of 4-chloroaniline in an acidic medium. A typical procedure involves dissolving 4-chloroaniline in hydrochloric acid (10–15%) at 0–5°C, followed by the gradual addition of sodium nitrite (NaNO₂) to generate the diazonium chloride intermediate. The transient nature of this intermediate necessitates immediate use in subsequent coupling reactions to prevent decomposition.

Coupling with Pyrimidinetrione Precursor

The diazonium salt is coupled with a pyrimidinetrione precursor, such as diethyl malonate or barbituric acid derivatives. For instance, reacting the diazonium salt with diethyl malonate in a 50% aqueous ethanol solution containing sodium acetate yields 2-[(4-chlorophenyl)hydrazono]malonic acid diethyl ester. Cyclization of this intermediate with urea or thiourea under reflux conditions (4–6 hours) produces the target compound. Yields for this step range from 65% to 85%, depending on the purity of the diazonium salt and reaction temperature control.

Cyclocondensation of Hydrazine Derivatives

Using Barbituric Acid and 4-Chlorophenylhydrazine

An alternative route involves the direct condensation of barbituric acid with 4-chlorophenylhydrazine. In a representative procedure, equimolar quantities of barbituric acid and 4-chlorophenylhydrazine are refluxed in ethanol with catalytic acetic acid (2–3 drops) for 2–3 hours9. The reaction proceeds via hydrazone formation, followed by tautomerization to the thermodynamically stable pyrimidinetrione structure. This method offers a streamlined one-pot synthesis with yields up to 78%.

Solvent and Catalyst Optimization

Replacing ethanol with dimethylformamide (DMF) or aqueous acetic acid enhances reaction rates. For example, using DMF at 80°C reduces the reaction time to 1 hour while maintaining yields above 70%. Catalysts such as piperidine or sodium ethoxide further improve efficiency by deprotonating the active methylene groups of barbituric acid, accelerating nucleophilic attack.

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave irradiation significantly shortens reaction times. A protocol combining barbituric acid, 4-chlorophenylhydrazine, and acetic acid in ethanol under microwave irradiation (300 W, 100°C) achieves 82% yield within 15 minutes. This method minimizes side products like N-alkylated derivatives, which are common in prolonged thermal reactions.

Solvent-Free Conditions

Eco-friendly solvent-free methods involve grinding barbituric acid and 4-chlorophenylhydrazine with a catalytic amount of p-toluenesulfonic acid (PTSA) at 60–80°C. This approach achieves 75% yield in 45 minutes, with the absence of solvent simplifying purification.

Comparison of Synthetic Methods

Method Conditions Yield (%) Time Advantages References
Diazonium Salt CouplingEthanol/water, reflux65–854–6 hoursHigh purity, scalable
CyclocondensationEthanol, acetic acid, reflux70–782–3 hoursOne-pot synthesis, mild conditions9
Microwave-AssistedEthanol, 300 W, 100°C8215 minutesRapid, energy-efficient
Solvent-FreePTSA, grinding, 60–80°C7545 minutesEco-friendly, minimal waste

Analytical Characterization

The product is typically characterized by:

  • IR Spectroscopy : Peaks at 1700–1680 cm⁻¹ (C=O stretching), 1600–1580 cm⁻¹ (C=N stretching), and 750 cm⁻¹ (C-Cl bending).

  • ¹H NMR : A singlet at δ 10.5–11.0 ppm (NH), aromatic protons at δ 7.2–7.6 ppm, and absence of malonate ester protons (δ 4.2–4.5 ppm) confirm cyclization.

  • Elemental Analysis : Carbon (∼45.1%), hydrogen (∼2.6%), nitrogen (∼21.0%) align with the molecular formula C₁₀H₇ClN₄O₃ .

Chemical Reactions Analysis

Cyclocondensation Reactions

The hydrazone moiety facilitates cyclocondensation with reagents such as thiourea, semicarbazide, and malononitrile , forming fused heterocyclic systems. For example:

  • Reaction with thiourea yields pyrimidine-thiazole hybrids .

  • Interaction with malononitrile forms tricyclic pyrimidine derivatives via Knoevenagel-type condensations .

These reactions typically proceed under reflux in ethanol or acetic acid, leveraging the hydrazone’s ability to act as a dienophile or electrophile.

Tautomerism and Stability

The compound exhibits keto-enol tautomerism , with the hydrazone group existing in equilibrium between the keto form (C=O) and enol form (C–OH). This tautomerism enhances its reactivity in:

  • Metal coordination : The enol form can act as a bidentate ligand for transition metals (e.g., Cu²⁺, Fe³⁺).

  • Acid-base reactions : Deprotonation of the enolic -OH group occurs in basic media, forming salts.

Functionalization at the Hydrazone Group

The hydrazone’s NH group undergoes electrophilic substitution or alkylation. For instance:

  • Acylation with acetyl chloride produces N-acetyl derivatives.

  • Alkylation with methyl iodide yields N-methylated analogs, altering solubility and biological activity .

Comparative Reactivity with Analogues

Replacing the 4-chlorophenyl group with other substituents (e.g., morpholino, piperidinyl) modifies electronic and steric effects, as seen in structurally related compounds .

Modification Impact on Reactivity
Electron-withdrawing groups (e.g., -Cl)Increased electrophilicity at the hydrazone carbon
Electron-donating groups (e.g., -N(CH₂)₂)Enhanced nucleophilic character

Limitations and Challenges

  • Low solubility in polar solvents due to the aromatic and hydrazone groups, necessitating DMSO or DMF for reactions .

  • Sensitivity to strong acids/bases, leading to decomposition of the pyrimidine ring .

Scientific Research Applications

Anticancer Activity

Research indicates that 5-[(4-Chlorophenyl)hydrazono]pyrimidine-2,4,6(1H,3H)-trione exhibits promising anticancer properties. The compound has been studied for its ability to inhibit tumor growth through various mechanisms:

  • Mechanism of Action :
    • The compound acts as a dual inhibitor of key signaling pathways associated with cancer progression, targeting receptors such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) .
  • In Vitro Studies :
    • In vitro experiments have demonstrated significant antiproliferative effects against various cancer cell lines. Notably, it has shown a GI50 (the concentration required to inhibit cell growth by 50%) ranging from 22 to 33 nM across several NCI cancer cell lines .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Lung Cancer Treatment :
    • A study involving non-small cell lung cancer (NSCLC) reported that treatment with this compound led to reduced tumor size and increased apoptosis in cancer cells .
  • Combination Therapy :
    • Research suggests that when combined with traditional chemotherapeutics, this compound enhances overall treatment efficacy by targeting multiple pathways involved in cancer progression .

Additional Therapeutic Applications

Beyond its anticancer properties, this compound has been investigated for other potential applications:

  • Antimicrobial Activity :
    • Preliminary studies indicate that certain derivatives of this compound may possess antimicrobial properties, making it a candidate for further exploration in infectious disease treatment .
  • Anti-inflammatory Effects :
    • There is emerging evidence suggesting that the compound may exhibit anti-inflammatory effects, which could be beneficial in treating inflammatory diseases .

Research Findings Summary Table

StudyFindingsCell Lines TestedGI50 Values (nM)
Assiut et al. (2024)Identified as a dual EGFR/VEGFR inhibitorHCT-15, HT-29, NCI/ADR-RES22 - 33
Frontiers in Chemistry (2024)Enhanced antiproliferative effects with specific substitutionsVarious cancer types24 (highest potency)

Mechanism of Action

The mechanism of action of 5-[(4-Chlorophenyl)hydrazono]pyrimidine-2,4,6(1H,3H)-trione involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit enzymes such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By binding to the active site of these enzymes, the compound can prevent their activity, leading to the inhibition of cancer cell growth . Additionally, the compound may interact with other proteins involved in signaling pathways, further contributing to its biological effects .

Comparison with Similar Compounds

Table 1: Bioactive Pyrimidine-Trione Derivatives and Their Activities

Compound Name Substituents Biological Activity (EC₅₀/IC₅₀) Target/Application Reference
1-(4-Chlorophenethyl)-3-phenethyl-PYT* 4-Chlorophenethyl, phenethyl 1.45 μM (EC₅₀) SOD1 aggregation inhibition
5-(Benzylidene)-1,3-dimethyl-PYT Benzylidene, methyl 2.8–5.6 μM (IC₅₀) Antiproliferative (cancer)
5-(4-Methoxybenzylidene)-PYT 4-Methoxybenzylidene Not reported Antimicrobial
5-((1,3-Diphenylpyrazol-4-yl)methylene)-PYT Pyrazolylmethylene 0.1–1.2 μM (IC₅₀) mPGES-1 inhibition
Target compound 4-Chlorophenylhydrazono Pending Potential enzyme inhibition

*PYT = Pyrimidine-2,4,6(1H,3H,5H)-trione

  • Mutant SOD1 Inhibition : Compound 29 (1-(4-Chlorophenethyl)-3-phenethyl-PYT) from shows potent activity (EC₅₀ = 1.45 μM), suggesting that halogenated aromatic groups enhance binding to SOD1 aggregates . The target compound’s hydrazone linker may offer conformational flexibility compared to phenethyl chains.
  • Antiproliferative Activity : 5-Benzylidene derivatives () inhibit ovarian and breast cancer cells (IC₅₀ = 2.8–5.6 μM) via DNA interaction, while pyrazolylmethylene analogs () target mPGES-1, a key enzyme in inflammation .
  • Antimicrobial Effects : 4-Methoxybenzylidene-PYT derivatives () exhibit activity against Staphylococcus and Streptococcus strains, though quantitative data are lacking .

Physicochemical Properties

Table 2: Key Physicochemical Comparisons

Property Target Compound 5,5-Diethylbarbituric Acid 5-Benzylidene-PYT
Gas-Phase Acidity (GA) Not studied 322–332 kcal/mol Not reported
Solubility Low (hydrazone hydrophobicity) High (polar substituents) Moderate (aryl groups)
Melting Point Not reported 156–158°C 142–235°C (varies by substituent)
  • Gas-phase acidity studies () highlight that alkyl substituents reduce acidity (GA = 322–332 kcal/mol), whereas electron-withdrawing groups (e.g., Cl) may further modulate this property .

Biological Activity

5-[(4-Chlorophenyl)hydrazono]pyrimidine-2,4,6(1H,3H)-trione is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with the chemical formula C10H7ClN4O3 and CAS number 7293-30-3, is characterized by its unique hydrazone linkage and chlorophenyl substituent, which may influence its pharmacological properties.

  • Molecular Formula : C10H7ClN4O3
  • Molecular Weight : 266.64 g/mol
  • Density : 1.70 ± 0.1 g/cm³ (Predicted)
  • pKa : 5.12 ± 0.20 (Predicted)

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing primarily on its anticancer and antimicrobial properties.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance:

  • A study indicated that derivatives of pyrimidines exhibit significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HCT-116 (colon cancer) .
  • In particular, compounds similar to 5-[(4-Chlorophenyl)hydrazono]pyrimidine demonstrated IC50 values indicating potent activity against these cell lines, suggesting that the structural features of this compound may enhance its efficacy .

Antimicrobial Activity

There is also emerging evidence regarding the antimicrobial properties of this compound:

  • Hydrazones have been reported to exhibit antibacterial activity against a range of pathogens. The hydrazone functional group is known for its ability to chelate metal ions, which can disrupt microbial metabolism .
  • Preliminary tests on related compounds have shown effectiveness against Gram-positive and Gram-negative bacteria, indicating that 5-[(4-Chlorophenyl)hydrazono]pyrimidine may possess similar properties .

Structure-Activity Relationship (SAR)

The structure of 5-[(4-Chlorophenyl)hydrazono]pyrimidine plays a crucial role in its biological activity:

  • The presence of the chlorophenyl group is believed to enhance lipophilicity and facilitate cell membrane penetration, which is critical for anticancer activity .
  • Modifications in the pyrimidine core can lead to variations in biological potency; thus, understanding SAR is essential for optimizing therapeutic efficacy .

Case Studies

Several case studies have evaluated the biological activities of similar compounds:

  • Anticancer Evaluation : A series of pyrimidine derivatives were synthesized and tested against various cancer cell lines. One derivative showed an IC50 value of 0.09 µM against MCF-7 cells, outperforming standard chemotherapeutic agents .
  • Antimicrobial Testing : A related hydrazone compound was tested against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition zones in agar diffusion assays .

Q & A

Q. What are the common synthetic routes for 5-[(4-Chlorophenyl)hydrazono]pyrimidine-2,4,6(1H,3H)-trione, and how can reaction conditions be optimized?

A typical synthesis involves the condensation of 4-chloroaniline with a pyrimidinetrione precursor under acidic or reflux conditions. For example, analogous compounds are synthesized by reacting 4-chloroaniline with ketones (e.g., 4-methylpent-3-en-2-one) in acetone with potassium thiocyanate, followed by reflux and recrystallization from methanol (yield ~62%) . Optimization may involve varying solvent polarity (e.g., acetone vs. ethanol), temperature (reflux vs. room temperature), and stoichiometric ratios of reactants. Purity can be enhanced via column chromatography or repeated recrystallization.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • NMR : ¹H and ¹³C NMR are critical for confirming hydrazone linkage and aromatic substituents. For related pyrimidinetriones, characteristic peaks include δ ~7.15 ppm (aromatic protons) and δ ~164 ppm (carbonyl carbons) .
  • XRD : Single-crystal X-ray diffraction resolves the envelope conformation of the pyrimidinetrione ring and dihedral angles between aromatic planes (e.g., 89.42° between pyrimidine and phenyl rings) .
  • Elemental Analysis : Combustion analysis validates stoichiometry (e.g., C, H, N within ±0.2% of theoretical values) .

Q. What are the primary pharmacological targets studied for pyrimidinetrione derivatives?

These compounds are investigated for inhibitory activity against enzymes like mutant SOD1 (EC50 ~3.36 μM in aggregation assays) and as calcium channel blockers or neuropeptide Y antagonists . Target prioritization often begins with in vitro enzyme assays followed by cellular models.

Q. How does solvent choice impact the solubility and reactivity of this compound?

Polar aprotic solvents (e.g., acetone, DMSO) enhance solubility due to the compound’s hydrogen-bonding capacity. Methanol is preferred for recrystallization, yielding high-purity crystals . Reactivity in nucleophilic solvents (e.g., ethanol) may lead to side reactions, necessitating inert atmospheres for sensitive syntheses.

Q. What stability considerations are critical for storage and handling?

The compound is hygroscopic and prone to hydrolysis under acidic/basic conditions. Store in airtight containers at 4°C, protected from light. Stability tests via TGA/DSC can identify decomposition thresholds (e.g., >150°C for related dihydropyrimidines) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

Q. How should researchers address contradictions in reported biological activity data?

Discrepancies (e.g., varying IC50 values across studies) may arise from assay conditions (e.g., pH, temperature) or impurity profiles. Validate results using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition) and characterize batches via HPLC-MS (>95% purity threshold) .

Q. What experimental strategies elucidate the compound’s mechanism of action in enzyme inhibition?

  • Kinetic Studies : Measure KiK_i and inhibition type (competitive/non-competitive) using Lineweaver-Burk plots.
  • Docking Simulations : AutoDock Vina or Schrödinger Suite models interactions with active sites (e.g., SOD1’s Cu/Zn-binding domain) .
  • Spectroscopic Probes : Fluorescence quenching or ITC quantifies binding thermodynamics .

Q. How can Design of Experiments (DoE) optimize reaction yields and selectivity?

Apply factorial designs (e.g., Box-Behnken) to test variables:

  • Factors : Temperature (60–100°C), catalyst loading (0.1–1.0 eq.), reaction time (2–8 hrs).
  • Response Surface Models : Identify interactions between factors and maximize yield . For example, a central composite design reduced the number of experiments by 40% in a related pyrimidine synthesis .

Q. What advanced techniques study the compound’s inhibitory effects on protein aggregation?

  • Thioflavin T Assays : Monitor amyloid fibril formation kinetics in real-time .
  • Cryo-EM : Resolve structural changes in aggregated proteins (e.g., SOD1 fibrils) at near-atomic resolution.
  • NMR Titrations : Map binding epitopes by observing chemical shift perturbations in ¹⁵N-labeled proteins .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.